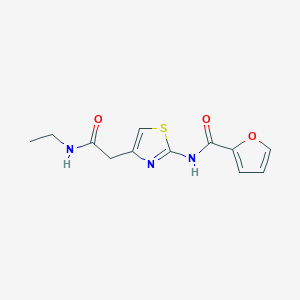

![molecular formula C12H13ClN2O2 B2494658 2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide CAS No. 923225-78-9](/img/structure/B2494658.png)

2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

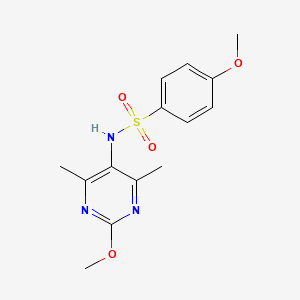

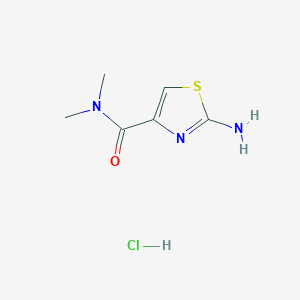

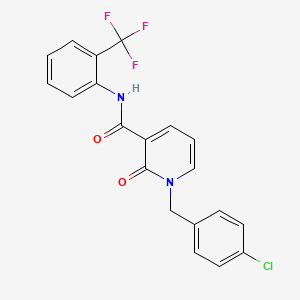

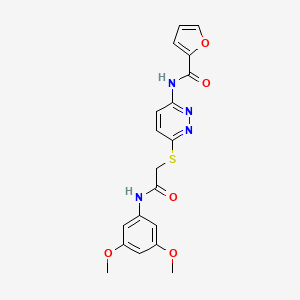

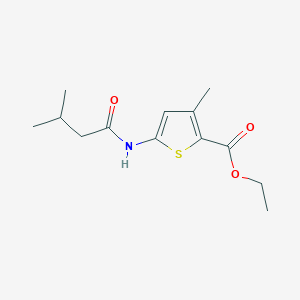

“2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide” is a chemical compound with the molecular formula C12H13ClN2O2 . It is a powder at room temperature . The compound has a molecular weight of 252.7 .

Molecular Structure Analysis

The InChI code for the compound is 1S/C13H15ClN2O2/c1-9(14)13(18)15-10-4-6-11(7-5-10)16-8-2-3-12(16)17/h4-7,9H,2-3,8H2,1H3,(H,15,18) . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 252.7 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the searched resources.Aplicaciones Científicas De Investigación

Anti-Inflammatory Activity

The compound has been synthesized and its in vitro anti-inflammatory activity has been evaluated. The results indicated that it exhibited superior activity compared to the standard, ibuprofen .

Biological Activities of Coumarin Derivatives

The compound is a derivative of 7-amino, 4-methyl coumarin, which has a wide range of applications due to their unique chemical properties. These compounds have gained significant importance in recent years due to their diverse biological activities .

Antitumor Activity

Studies on coumarin derivatives have demonstrated their antitumor effects .

Anti-HIV Activity

Coumarin derivatives have also shown anti-HIV effects .

Antibacterial and Antifungal Activity

These compounds have been found to have antibacterial and antifungal properties .

Anticoagulant Activity

Coumarin derivatives have been reported to possess anticoagulant effects, acting as inhibitors of the enzyme VKOR (vitamin K epoxide reductase) .

Triglyceride-Lowering and CNS Stimulant Effects

These compounds have been reported to have triglyceride-lowering and central nervous system stimulant effects .

Antioxidant Activity

Hydroxycoumarins have been reported to possess strong antioxidant and protective effects against oxidative stress by scavenging reactive oxygen species .

Safety and Hazards

The compound has been classified with the GHS05 and GHS07 pictograms, indicating that it may cause harm if swallowed (H302), may cause skin irritation (H315), may cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Mecanismo De Acción

Target of Action

The primary target of 2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is the sigma-1 receptor , a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane . This receptor regulates inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria and provides other important brain cell functions .

Mode of Action

The compound acts as an allosteric modulator of the sigma-1 receptor . It binds to the receptor and modulates its activity, influencing the regulation of Ca2+ ion influx. This modulation can enhance the effects of endogenous or exogenous agonists .

Biochemical Pathways

The action of 2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide on the sigma-1 receptor affects the calcium signaling pathway . By modulating the activity of the sigma-1 receptor, it influences the release of Ca2+ ions from the ER to the mitochondria, which can have downstream effects on various cellular processes that depend on calcium signaling .

Pharmacokinetics

The introduction of fluorine atoms in the compound has resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability . These properties are directly linked with numerous positive pharmacological properties of potential and established drugs . .

Result of Action

The modulation of the sigma-1 receptor by 2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide can lead to potent anti-seizure, antidepressant, or cognition-enhancing effects . These effects are likely due to the compound’s influence on calcium signaling and the downstream cellular processes it affects .

Propiedades

IUPAC Name |

2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O2/c13-8-11(16)14-9-3-5-10(6-4-9)15-7-1-2-12(15)17/h3-6H,1-2,7-8H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHDWJIRQYIOVEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(6-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

![3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B2494587.png)

![N-(2-methoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2494589.png)

![2-(4-Chloro-phenylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2494594.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2494596.png)